molecular formula C19H28O2 B14803633 (10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B14803633
M. Wt: 288.4 g/mol
InChI Key: VFORKMIYKGJSEC-DNVSPALZSA-N
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Description

(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one, also known as epiandrosterone, is a naturally occurring steroid hormone. It is a weak androgen and a metabolite of dehydroepiandrosterone (DHEA). This compound is found in most mammals and is known for its role in various biological processes, including the modulation of androgenic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epiandrosterone can be synthesized from 5-androsten-3β-ol-17-one acetate through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The resulting 5α-androstan-3β-ol-17-one acetate is then hydrolyzed using sodium hydroxide (NaOH) solution to yield epiandrosterone .

Industrial Production Methods

The industrial production of epiandrosterone typically involves the same synthetic route as described above, but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Epiandrosterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Epiandrosterone has several applications in scientific research:

Mechanism of Action

Epiandrosterone exerts its effects by interacting with androgen receptors. It has a weak androgenic activity and can modulate the activity of other androgens. It is also known to inhibit the pentose phosphate pathway (PPP) and reduce intracellular NADPH levels. This inhibition can affect various cellular processes, including oxidative stress response and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epiandrosterone is unique due to its weak androgenic activity and its ability to modulate the activity of other androgens. It also has distinct metabolic pathways and biological effects compared to other similar compounds .

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12-15,20H,3-7,9-11H2,1-2H3/t12?,13?,14?,15?,18-,19-/m0/s1

InChI Key

VFORKMIYKGJSEC-DNVSPALZSA-N

Isomeric SMILES

C[C@]12CCC(CC1CCC3C2=CC[C@]4(C3CCC4=O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2=CCC4(C3CCC4=O)C)O

Origin of Product

United States

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